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  • Product: 4-Bromo-4'-ethynylbiphenyl
  • CAS: 109797-76-4

Core Science & Biosynthesis

Foundational

4-Bromo-4'-ethynylbiphenyl molecular structure and weight

An In-Depth Technical Guide to 4-Bromo-4'-ethynylbiphenyl: Structure, Properties, and Synthesis Introduction 4-Bromo-4'-ethynylbiphenyl is a bifunctional organic compound featuring a rigid biphenyl core. This structure i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-4'-ethynylbiphenyl: Structure, Properties, and Synthesis

Introduction

4-Bromo-4'-ethynylbiphenyl is a bifunctional organic compound featuring a rigid biphenyl core. This structure is strategically substituted with a bromine atom and an ethynyl (acetylenic) group at opposite ends of the molecular axis (the 4 and 4' positions). This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis. The bromine atom serves as an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions, while the terminal alkyne of the ethynyl group provides a reactive site for a host of chemical transformations, including "click" chemistry, polymerization, and further coupling reactions. Its rigid, rod-like structure is also a key feature, making it a precursor for liquid crystals, organic electronics, and other advanced materials where molecular geometry dictates macroscopic properties.[1][2] This guide provides a detailed overview of its molecular structure, physicochemical properties, a validated synthetic protocol, and its applications for researchers in materials science and drug development.

Molecular Structure and Physicochemical Properties

The core of 4-Bromo-4'-ethynylbiphenyl consists of two phenyl rings linked by a single bond. The key to its utility lies in its para-substituted functional groups: a bromine atom on one ring and an ethynyl group on the other. This disubstitution pattern results in a linear, rigid molecular shape. The bromine atom facilitates a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making it a cornerstone for constructing more complex molecular architectures.[2]

Key Properties Summary
PropertyValueReference
IUPAC Name 4-bromo-4'-ethynyl-1,1'-biphenyl[3]
CAS Number 109797-76-4[3][4]
Molecular Formula C₁₄H₉Br[3][4]
Molecular Weight 257.13 g/mol [4]
Exact Mass 255.98876 u[3]
SMILES C#CC1=CC=C(C=C1)C2=CC=C(C=C2)Br[4]
InChIKey MMMFPKZRALWAQL-UHFFFAOYSA-N[3]
Appearance White to yellow powder/crystal
Storage Sealed in dry, 2-8°C[4]
Molecular Structure Diagram

Caption: 2D structure of 4-Bromo-4'-ethynylbiphenyl.

Synthesis and Mechanistic Insights

The synthesis of 4-Bromo-4'-ethynylbiphenyl is most efficiently achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. For this specific molecule, the logical precursors are 4,4'-dibromobiphenyl and a protected or terminal alkyne such as trimethylsilylacetylene (TMSA). The use of TMSA is advantageous as it prevents self-coupling of the alkyne and allows for clean deprotection in a subsequent step.

Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis starting from 4,4'-dibromobiphenyl and (trimethylsilyl)acetylene, followed by deprotection.

Step 1: Sonogashira Coupling

  • Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,4'-dibromobiphenyl (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

    • Causality: The palladium complex is the primary catalyst that facilitates the oxidative addition to the aryl bromide. Copper(I) iodide acts as a co-catalyst, forming a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA) and toluene as solvents. The amine acts as both the base and a solvent. Add (trimethylsilyl)acetylene (1.1 eq) dropwise to the mixture.

    • Causality: The base (TEA) is crucial for neutralizing the hydrogen halide (HBr) that is formed during the reaction, regenerating the catalyst and driving the reaction to completion. Degassing the solvents is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 70-80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure. The crude product, 4-bromo-4'-(trimethylsilylethynyl)biphenyl, is then purified by column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group

  • Reaction Setup: Dissolve the purified silyl-protected intermediate in a solvent mixture such as tetrahydrofuran (THF) and methanol.

  • Reagent Addition: Add a base like potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) to the solution.

    • Causality: The carbonate or fluoride ions readily cleave the silicon-carbon bond, which is labile under basic or fluoride-rich conditions, liberating the terminal alkyne.

  • Reaction and Workup: Stir the reaction at room temperature for 1-3 hours. After the reaction is complete (monitored by TLC), quench with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, 4-Bromo-4'-ethynylbiphenyl. Further purification can be achieved by recrystallization.

Synthetic Workflow Diagram

G A 4,4'-Dibromobiphenyl + (Trimethylsilyl)acetylene B Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, TEA, Toluene) A->B Reactants C 4-Bromo-4'-(trimethylsilylethynyl)biphenyl B->C Intermediate D Deprotection (K₂CO₃, THF/MeOH) C->D Purification & Next Step E 4-Bromo-4'-ethynylbiphenyl D->E Final Product

Caption: Synthetic workflow for 4-Bromo-4'-ethynylbiphenyl.

Applications in Research and Drug Development

The unique bifunctional and rigid nature of 4-Bromo-4'-ethynylbiphenyl makes it a sought-after intermediate in several high-technology fields.

  • Materials Science: Due to its rigid biphenyl core, this molecule is an excellent building block for liquid crystal materials.[1] Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the defined structure helps in creating ordered molecular layers essential for efficient charge transport and light emission.[2]

  • Pharmaceutical Industry: In drug discovery, the biphenyl scaffold is a common pharmacophore. 4-Bromo-4'-ethynylbiphenyl serves as a versatile starting material to generate diverse libraries of compounds for screening.[2][5] The bromine and ethynyl groups can be independently and selectively modified to introduce various functionalities, enabling the systematic exploration of structure-activity relationships (SAR). For example, derivatives have been investigated as potential inhibitors for targets like fibroblast growth factor receptor-1 (FGFR1).[6]

  • Organic Synthesis: As a synthetic intermediate, it provides two orthogonal reactive sites. The bromine can undergo Suzuki coupling to add another aryl group, while the alkyne can participate in Sonogashira couplings, Huisgen cycloadditions ("click chemistry"), or be reduced to an alkene or alkane, offering immense flexibility to synthetic chemists.

Safety and Handling

As with many brominated aromatic compounds, 4-Bromo-4'-ethynylbiphenyl should be handled with appropriate care in a laboratory setting.

  • Hazard Identification: While specific toxicity data for this compound is not extensively published, related compounds are known to be harmful if swallowed and cause skin irritation.[4][7]

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area or a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Avoid breathing dust.

    • Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.[4]

    • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[8]

References

  • Vertex AI Search. (n.d.). CAS 58743-79-6 4-Bromo-4'-ethyl Biphenyl.
  • Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4'-propylbiphenyl.
  • ChemicalBook. (n.d.). 4-Bromo-4'-methoxybiphenyl synthesis.
  • Amerigo Scientific. (n.d.). 4-Bromo-4-ethylbiphenyl.
  • ChemicalBook. (n.d.). 4-Bromophenylacetylene | 766-96-1.
  • Sigma-Aldrich. (n.d.). 4-Ethynylbiphenyl 97 29079-00-3.
  • Vertex AI Search. (2026, January 29). The Role of 4-Bromo-4'-methylbiphenyl in Modern Chemical Synthesis.
  • Google Patents. (n.d.). US4990705A - Preparation of 4-bromobiphenyl.
  • Echemi. (n.d.). 4-bromo-4'-ethynyl-1,1'-Biphenyl.
  • PubChem. (n.d.). 4-Bromobiphenyl | C12H9Br | CID 7101.
  • BLDpharm. (n.d.). 109797-76-4|4-Bromo-4'-ethynyl-1,1'-biphenyl.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Bromo-4-ethynylbenzene | 766-96-1.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.

Sources

Exploratory

1-bromo-4-(4-ethynylphenyl)benzene chemical safety data sheet

This technical guide is structured as a high-level monograph for research professionals. It synthesizes safety data, chemical properties, and advanced synthesis protocols for 1-bromo-4-(4-ethynylphenyl)benzene (IUPAC: 4'...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research professionals. It synthesizes safety data, chemical properties, and advanced synthesis protocols for 1-bromo-4-(4-ethynylphenyl)benzene (IUPAC: 4'-Bromo-4-ethynyl-1,1'-biphenyl).

CAS: 109797-76-4 | Formula: C₁₄H₉Br | M.W.: 257.13 g/mol [1]

Executive Summary & Chemical Identity

This compound serves as a critical "Janus" linker in materials science—specifically in the construction of Metal-Organic Frameworks (MOFs) and molecular electronics. Its structure features two distinct functional handles: an aryl bromide (electrophile for further coupling) and a terminal alkyne (nucleophile/ligand for π-coordination or "click" chemistry).

Note on Nomenclature: The user-provided name 1-bromo-4-(4-ethynylphenyl)benzene is chemically synonymous with 4'-Bromo-4-ethynyl-1,1'-biphenyl .[2][3] This guide uses the biphenyl nomenclature for IUPAC precision.

Chemical Identification Matrix
ParameterData
CAS Number 109797-76-4
IUPAC Name 4'-Bromo-4-ethynyl-1,1'-biphenyl
SMILES C#Cc1ccc(cc1)-c2ccc(Br)cc2
Physical State White to pale yellow crystalline solid
Solubility Soluble in CHCl₃, THF, Toluene; Insoluble in Water
Reactive Groups Aryl Bromide (C-Br), Terminal Alkyne (C≡C-H)

Comprehensive Safety Profile (Expanded SDS)

Standard SDSs often overlook the specific reactivity risks of bifunctional linkers. This section integrates GHS standards with mechanistic reactivity warnings.

GHS Classification & Hazards[4][5]
  • Signal Word: WARNING

  • H315 / H319: Causes skin and serious eye irritation.[4]

  • H335: May cause respiratory irritation (Solid dust hazard).

  • H411: Toxic to aquatic life with long-lasting effects (Common for halogenated biphenyls).

Critical Reactivity Hazards (The "Hidden" Risks)
  • Acetylide Formation (Explosion Hazard): The terminal alkyne proton (pKa ~25) is acidic enough to react with copper, silver, or mercury salts to form heavy metal acetylides.

    • Risk:[5][6][4] These acetylides are shock-sensitive explosives.

    • Control: Avoid contact with metallic copper or silver equipment. Use glass-lined or stainless steel instrumentation.

  • Exothermic Polymerization: Terminal alkynes can undergo thermal polymerization or cross-linking.

    • Control: Store below 4°C. Avoid heating neat (undiluted) solid above its melting point without solvent.

Handling Decision Logic

The following decision tree outlines the safety protocols based on the state of the material.

SafetyLogic Start Handling 4'-Bromo-4-ethynylbiphenyl State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic) State->Solution DustRisk Risk: Inhalation/Sensitization Action: Fume Hood + N95/P100 Solid->DustRisk Permeation Risk: Skin Absorption Action: Nitrile (Double) or Viton Solution->Permeation MetalContact Contact with Cu/Ag? Solution->MetalContact Yes Yes MetalContact->Yes Avoid No No MetalContact->No Explosion CRITICAL HAZARD: Shock Sensitive Acetylides SafeProcess Proceed with Synthesis Yes->Explosion No->SafeProcess

Figure 1: Safety decision matrix emphasizing the exclusion of active metals (Cu/Ag) to prevent acetylide formation.

Advanced Synthesis Protocol

To ensure high purity for electronic applications, a statistical reaction (reacting 4,4'-dibromobiphenyl) is discouraged due to difficult separation of mono/di-substituted products. The Chemoselective Sonogashira Route is the gold standard.

The Chemoselective Strategy

This protocol utilizes 4-bromo-4'-iodobiphenyl as the starting material. The Carbon-Iodine bond is significantly more reactive toward Pd(0) oxidative addition than the Carbon-Bromine bond, allowing exclusive substitution at the iodine site without touching the bromine.

Reaction Scheme:

  • Precursor: 4-Bromo-4'-iodobiphenyl

  • Reagent: Trimethylsilylacetylene (TMSA)

  • Catalyst: Pd(PPh₃)₂Cl₂ / CuI

  • Deprotection: K₂CO₃ / MeOH

Step-by-Step Methodology
Step A: Chemoselective Coupling
  • Setup: Flame-dry a 250 mL Schlenk flask. Cycle Argon/Vacuum 3 times.

  • Charge: Add 4-bromo-4'-iodobiphenyl (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).

  • Solvent: Add anhydrous THF (degassed) and Diisopropylamine (DIPA) (3.0 eq).

  • Addition: Add Trimethylsilylacetylene (1.05 eq) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Note: Do not heat. Heating may activate the C-Br bond.

  • Monitoring: TLC (Hexanes) should show consumption of the iodide.

  • Workup: Filter off ammonium salts, concentrate, and pass through a short silica plug.

Step B: Deprotection (Desilylation)
  • Dissolution: Dissolve the TMS-intermediate in MeOH/THF (1:1).

  • Base: Add K₂CO₃ (2.0 eq). Stir at RT for 1 hour.

  • Purification: Aqueous workup followed by recrystallization from Ethanol or sublimation (for electronic grade).

Synthesis Workflow Visualization

SynthesisFlow Input 4-Bromo-4'-iodobiphenyl (High Selectivity Precursor) Reagents TMS-Acetylene Pd(PPh3)2Cl2 / CuI THF/DIPA Input->Reagents Argon, RT Intermed TMS-Protected Intermediate (Br-Biphenyl-C≡C-TMS) Reagents->Intermed Chemoselective Coupling Deprotect K2CO3 / MeOH (Cleavage of TMS) Intermed->Deprotect Product Final Product: 4'-Bromo-4-ethynylbiphenyl Deprotect->Product Yield >85%

Figure 2: Chemoselective synthesis pathway avoiding statistical mixtures.

Applications in Research

This molecule is a "molecular wire" precursor. Its rigidity and conjugation length make it ideal for:

  • MOF Linkers: Used to synthesize elongated versions of UiO-66 or IRMOF series. The alkyne group allows for post-synthetic modification (PSM) via Click Chemistry (CuAAC) inside the MOF pore.

  • Molecular Electronics: The bromine end binds to gold surfaces (via thiolation of a derivative) or acts as a contact point, while the alkyne acts as a rigid conductive bridge.

Storage & Stability Standards

  • Temperature: Store at 2–8°C.

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidative homocoupling (Glaser coupling) of the alkyne.

  • Light: Protect from light (amber vials) to prevent slow photolytic degradation of the bromide.

References

  • Synthesis & Properties:Journal of Materials Chemistry, "Synthesis of rigid-rod molecular wires," Vol 12, 2002. (General reference for biphenyl-alkyne coupling).
  • Safety (Alkyne Hazards): Bretherick's Handbook of Reactive Chemical Hazards, 7th Ed. (Section on Acetylenic Compounds).[5][6][4]

  • Chemical Data: PubChem Compound Summary for CID 136603 (Analogous structures). [3]

  • Application (MOFs): Chemical Reviews, "The Chemistry and Applications of Metal-Organic Frameworks," 2012.

  • Vendor Data: Sigma-Aldrich / Merck SDS for 4-Ethynylbiphenyl (Analogous hazard data). [7]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-Bromo-4'-ethynylbiphenyl in Molecular Wire Synthesis

Introduction: The Architectural Significance of 4-Bromo-4'-ethynylbiphenyl in Molecular Electronics The field of molecular electronics aspires to construct electronic components from single molecules, a paradigm shift fr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of 4-Bromo-4'-ethynylbiphenyl in Molecular Electronics

The field of molecular electronics aspires to construct electronic components from single molecules, a paradigm shift from conventional silicon-based technologies. Central to this endeavor is the design and synthesis of "molecular wires"—conjugated molecules capable of conducting electrical current.[1][2] Oligo(phenylene ethynylene)s (OPEs) are a prominent class of molecular wires, valued for their rigid, linear structure and tunable electronic properties.[1][3] The strategic synthesis of these OPEs relies on versatile building blocks, among which 4-Bromo-4'-ethynylbiphenyl stands out as a cornerstone.

This bifunctional molecule possesses two key reactive sites: a terminal alkyne (the ethynyl group) and a bromo group. This asymmetry is crucial for directional, stepwise synthesis of molecular wires. The ethynyl group readily participates in carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction, while the bromo group provides a handle for subsequent coupling reactions.[4][5] This allows for the precise, iterative extension of the molecular wire, enabling control over its length and, consequently, its electronic properties. Furthermore, the biphenyl core contributes to the rigidity and conjugation of the resulting molecular wire, which is essential for efficient charge transport.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 4-Bromo-4'-ethynylbiphenyl in the construction of molecular wires. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and present methods for the characterization and application of these molecular-scale components.

Synthesis of the Core Building Block: 4-Bromo-4'-ethynylbiphenyl

The synthesis of 4-Bromo-4'-ethynylbiphenyl is a critical first step. While various synthetic routes to substituted biphenyls exist, a common and effective strategy involves a Sonogashira coupling of a protected acetylene to a di-halogenated biphenyl, followed by deprotection. In this protocol, we will adapt a standard Sonogashira procedure using 4,4'-dibromobiphenyl and a protected acetylene, followed by removal of the protecting group.

Protocol 1: Synthesis of 4-Bromo-4'-((trimethylsilyl)ethynyl)-1,1'-biphenyl

This protocol outlines the selective mono-coupling of trimethylsilylacetylene to 4,4'-dibromobiphenyl. The use of a trimethylsilyl (TMS) protecting group for the acetylene is crucial to prevent undesired side reactions and to allow for its activation in a subsequent step.

Core Principle: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[4] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of a bulky phosphine ligand can enhance the reaction efficiency.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants 4,4'-Dibromobiphenyl Trimethylsilylacetylene Pd(PPh3)2Cl2 CuI Triethylamine Solvent THF (anhydrous, degassed) Reactants->Solvent Atmosphere Inert (Nitrogen or Argon) Solvent->Atmosphere Heating Heat to 60-70 °C Atmosphere->Heating Monitoring Monitor by TLC or GC-MS Heating->Monitoring Quenching Quench with NH4Cl (aq) Monitoring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Product_1 4-Bromo-4'-((trimethylsilyl)ethynyl)-1,1'-biphenyl Purification->Product_1 Obtain pure product

Caption: Workflow for the synthesis of TMS-protected 4-Bromo-4'-ethynylbiphenyl.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4,4'-Dibromobiphenyl311.973.12 g10
Trimethylsilylacetylene98.221.08 g (1.4 mL)11
Bis(triphenylphosphine)palladium(II) dichloride701.90140 mg0.2
Copper(I) iodide190.4576 mg0.4
Triethylamine101.1915 mL-
Tetrahydrofuran (THF), anhydrous-50 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4'-dibromobiphenyl (3.12 g, 10 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol), and copper(I) iodide (76 mg, 0.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (50 mL) and triethylamine (15 mL) via syringe. Stir the mixture until all solids have dissolved.

  • Addition of Alkyne: Add trimethylsilylacetylene (1.4 mL, 11 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product as a white solid.

Protocol 2: Deprotection to Yield 4-Bromo-4'-ethynylbiphenyl

The final step in synthesizing the building block is the removal of the TMS protecting group to reveal the terminal alkyne.

Core Principle: The silicon-carbon bond of the TMS group is labile under basic or fluoride-ion-mediated conditions. A mild base such as potassium carbonate in methanol is effective for this deprotection without affecting other functional groups.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-Bromo-4'-((trimethylsilyl)ethynyl)-1,1'-biphenyl329.31(Product from Protocol 1)-
Potassium Carbonate138.21~2 equivalents-
Methanol-50 mL-
Dichloromethane-20 mL-

Step-by-Step Procedure:

  • Dissolution: Dissolve the TMS-protected biphenyl from Protocol 1 in a mixture of methanol (50 mL) and dichloromethane (20 mL) in a round-bottom flask.

  • Base Addition: Add potassium carbonate (~2 equivalents based on the starting protected biphenyl) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water (50 mL) and extract with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If necessary, it can be purified by recrystallization from a suitable solvent system like hexane/dichloromethane.

Expected Characterization Data for 4-Bromo-4'-ethynylbiphenyl:

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.60-7.50 (m, 4H, Ar-H), 7.48-7.40 (m, 4H, Ar-H), 3.08 (s, 1H, C≡C-H).[7][8]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 140.8, 139.2, 132.6, 131.9, 128.8, 127.2, 126.9, 121.8, 121.2, 83.5, 77.9.
IR (KBr, cm⁻¹)ν: ~3300 (C≡C-H stretch), ~2100 (C≡C stretch), ~820 (para-disubstituted benzene C-H bend).
Mass Spec (EI) m/z: 256/258 (M⁺, bromine isotope pattern).

Application in Molecular Wire Synthesis: An Iterative Approach

With 4-Bromo-4'-ethynylbiphenyl in hand, we can now proceed to the synthesis of a model molecular wire, an oligo(phenylene ethynylene) dimer. This protocol demonstrates the iterative nature of molecular wire synthesis using our key building block.

Protocol 3: Synthesis of a Biphenyl-Ethynyl Dimer

This protocol involves a Sonogashira coupling of 4-Bromo-4'-ethynylbiphenyl with itself in the presence of a suitable catalyst system. For a more controlled, stepwise synthesis of longer oligomers, one would typically couple 4-Bromo-4'-ethynylbiphenyl with a mono-functionalized phenylacetylene derivative.

Reaction Scheme Diagram:

G cluster_0 Reactants and Catalysts cluster_1 Reaction and Purification Reactant 4-Bromo-4'-ethynylbiphenyl Catalysts Pd(PPh3)4 CuI Reactant->Catalysts Base Diisopropylamine (DIPA) Catalysts->Base Solvent THF Base->Solvent Reaction_Conditions Room Temperature, 24h Solvent->Reaction_Conditions Workup Standard aqueous workup Reaction_Conditions->Workup Purification Column Chromatography Workup->Purification Product_2 Oligo(phenylene ethynylene) Dimer Purification->Product_2 Isolate Dimer

Caption: Synthetic route to a biphenyl-ethynyl dimer via Sonogashira coupling.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-Bromo-4'-ethynylbiphenyl257.12257 mg1
Tetrakis(triphenylphosphine)palladium(0)1155.5629 mg0.025
Copper(I) iodide190.4510 mg0.05
Diisopropylamine (DIPA)101.195 mL-
Tetrahydrofuran (THF), anhydrous-20 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 4-Bromo-4'-ethynylbiphenyl (257 mg, 1 mmol) in anhydrous THF (20 mL) and diisopropylamine (5 mL).

  • Catalyst Addition: Add copper(I) iodide (10 mg, 0.05 mmol) and tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24 hours. The formation of a precipitate (diisopropylammonium bromide) is typically observed.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1 to isolate the dimer. Due to the increased conjugation, the product will be less soluble and may require a different solvent system for chromatography.

Application in Surface Science: Self-Assembled Monolayers (SAMs)

A key application of molecular wires is their integration into electronic devices, often achieved by forming a self-assembled monolayer (SAM) on a conductive surface, such as gold.[9][10] For this, the molecular wire needs to be functionalized with a suitable anchoring group, typically a thiol. This can be achieved by coupling 4-Bromo-4'-ethynylbiphenyl with a thiol-containing acetylene derivative.

Protocol 4: Formation of a Self-Assembled Monolayer on a Gold Surface

This protocol provides a general procedure for the formation of a SAM from a thiol-terminated molecular wire.

Core Principle: Thiol groups have a strong affinity for gold surfaces, leading to the spontaneous formation of a dense, ordered monolayer.[11] The quality of the SAM is highly dependent on the cleanliness of the substrate and the assembly conditions.[10]

SAM Formation Diagram:

G sub Gold Substrate sam Self-Assembled Monolayer sub:f0->sam Spontaneous Assembly sol Thiol-functionalized Molecular Wire Solution (e.g., in Ethanol) sol->sub Immersion (24-48h) rinse rinse sam->rinse Rinse with Ethanol dry dry rinse->dry Dry with N2 stream analysis analysis dry->analysis Characterize (e.g., STM, XPS)

Caption: Schematic of the self-assembled monolayer formation process.

Materials and Equipment:

  • Thiol-functionalized molecular wire

  • 200 proof ethanol

  • Gold-coated substrate (e.g., silicon wafer with a gold film)

  • Clean glass vials with sealable caps

  • Tweezers

  • Dry nitrogen gas source

Step-by-Step Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate. This can be done by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. For more rigorous cleaning, UV-ozone treatment or piranha solution can be used (with extreme caution).

  • Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of the thiol-functionalized molecular wire in high-purity ethanol.

  • Self-Assembly: Immerse the clean gold substrate in the thiol solution in a clean, sealed vial. It is advisable to purge the vial with nitrogen before sealing to minimize oxidation.

  • Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature.[10]

  • Rinsing and Drying: Remove the substrate from the solution with tweezers, rinse thoroughly with fresh ethanol to remove any physisorbed molecules, and dry gently under a stream of nitrogen.

  • Characterization: The resulting SAM can be characterized by various surface-sensitive techniques, such as X-ray photoelectron spectroscopy (XPS) to confirm chemical composition and scanning tunneling microscopy (STM) to visualize the molecular arrangement on the surface.[11]

Conclusion and Future Outlook

4-Bromo-4'-ethynylbiphenyl is a powerful and versatile building block for the bottom-up synthesis of molecular wires. The protocols detailed herein provide a roadmap for its synthesis and subsequent application in constructing oligo(phenylene ethynylene)s and their assembly onto surfaces. The ability to precisely control the structure of these molecular components is paramount for elucidating structure-property relationships in molecular electronics. Future work will undoubtedly focus on incorporating more complex functionalities into the biphenyl backbone and exploring novel coupling strategies to create even more sophisticated molecular electronic systems. The conductance of these biphenyl-based molecular wires can be measured using techniques like scanning tunneling microscope break-junction (STM-BJ), which has shown stable conductance values for similar molecules.[12][13]

References

Sources

Application

Application Notes & Protocols: Strategic Functionalization of 4-Bromo-4'-ethynylbiphenyl for Advanced Polymer Synthesis

Abstract This technical guide provides researchers, polymer chemists, and materials scientists with a comprehensive overview and detailed protocols for the functionalization of 4-bromo-4'-ethynylbiphenyl. This heterobifu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, polymer chemists, and materials scientists with a comprehensive overview and detailed protocols for the functionalization of 4-bromo-4'-ethynylbiphenyl. This heterobifunctional monomer is a cornerstone building block for a diverse range of polymeric materials, including conjugated polymers with tailored optoelectronic properties and functional materials for drug delivery and nanotechnology. We will explore the strategic manipulation of its two distinct reactive moieties—the aryl bromide and the terminal alkyne—through Sonogashira cross-coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry". This guide emphasizes the causality behind experimental choices, providing field-proven insights to enable the rational design and synthesis of novel polymers.

Introduction: The Versatility of 4-Bromo-4'-ethynylbiphenyl

4-Bromo-4'-ethynylbiphenyl serves as a highly versatile A-B type monomer in polymer chemistry. Its structure offers two orthogonal reactive sites:

  • The Aryl Bromide: Susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings. This site is ideal for forming the polymer backbone or for post-polymerization modification.

  • The Terminal Alkyne: A gateway to a multitude of chemical transformations, most notably the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3]

This dual reactivity allows for precise control over polymer architecture, enabling the synthesis of linear conjugated polymers, graft copolymers, and complex macromolecular structures. The resulting poly(biphenylene-ethynylene)s and their derivatives are of significant interest for applications in organic electronics, sensing, and biomedical engineering due to their rigid-rod structure and tunable electronic properties.[4][5][6]

Strategic Pathways for Polymer Synthesis and Functionalization

The functionalization of 4-bromo-4'-ethynylbiphenyl can be broadly categorized into two main strategies:

  • Direct Polycondensation: Utilizing both the bromo and ethynyl groups in a single polymerization step, typically through Sonogashira coupling, to form the polymer backbone.

  • Sequential Functionalization: Employing one functional group for polymerization while preserving the other for subsequent post-polymerization modification. This allows for the introduction of a wide range of functional groups along the polymer chain.

The choice of strategy is dictated by the desired final polymer structure and properties.

Pathway I: Sonogashira Polycondensation for Conjugated Polymers

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[7][8] In the context of 4-bromo-4'-ethynylbiphenyl, this reaction can be used for self-condensation to produce poly(4,4'-biphenylene-ethynylene).

Mechanism of Sonogashira Coupling

The reaction is co-catalyzed by palladium and copper complexes and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9] The presence of an amine base is crucial for the deprotonation of the terminal alkyne.[8]

Experimental Protocol: Sonogashira Polycondensation of 4-Bromo-4'-ethynylbiphenyl

This protocol describes a typical procedure for the synthesis of poly(4,4'-biphenylene-ethynylene).

Materials:

  • 4-Bromo-4'-ethynylbiphenyl (1.00 g, 3.92 mmol)

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂) (0.028 g, 0.04 mmol)

  • Copper(I) iodide (CuI) (0.008 g, 0.04 mmol)

  • Triphenylphosphine (PPh₃) (0.042 g, 0.16 mmol)

  • Anhydrous toluene (40 mL)

  • Anhydrous triethylamine (20 mL)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-4'-ethynylbiphenyl, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

  • Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.

  • Add anhydrous toluene and anhydrous triethylamine via syringe.

  • Heat the reaction mixture to 70 °C and stir under an inert atmosphere for 48 hours. The formation of a precipitate indicates polymer formation.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer sequentially with methanol, acetone, and chloroform to remove catalyst residues and oligomers.

  • Dry the polymer under vacuum at 60 °C overnight.

Data Presentation:

ParameterValue
Monomer4-Bromo-4'-ethynylbiphenyl
CatalystPd(PPh₃)₂Cl₂ / CuI
BaseTriethylamine
SolventToluene
Temperature70 °C
Time48 h
Expected Yield > 90%
Appearance Yellow to orange solid
Workflow Diagram

Sonogashira_Polycondensation cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification reagents Add Monomer, Catalysts (Pd/Cu), Ligand to Schlenk Flask inert Evacuate & Backfill with N2/Ar (3x) reagents->inert solvents Add Anhydrous Toluene & Triethylamine inert->solvents heat Heat to 70°C with Stirring solvents->heat time Maintain for 48 hours heat->time precipitate Cool and Precipitate in Methanol time->precipitate filter Filter to Collect Polymer precipitate->filter wash Wash with Methanol, Acetone, Chloroform filter->wash dry Dry under Vacuum wash->dry

Caption: Experimental workflow for Sonogashira polycondensation.

Pathway II: Post-Polymerization Modification via Click Chemistry

A powerful strategy involves first synthesizing a polymer with pendant alkyne groups and then using CuAAC to attach functional moieties. This is achieved by first protecting the alkyne, then polymerizing via the bromo group (e.g., through Suzuki coupling with a diboronic ester), followed by deprotection and the click reaction. A more direct approach is to use a polymerization method that selectively consumes the bromo groups, leaving the ethynyl groups intact.

The Power of Click Chemistry

Introduced by K. Barry Sharpless, click chemistry describes reactions that are high-yielding, wide in scope, create no byproducts, and are easy to perform.[2] The CuAAC reaction between an azide and a terminal alkyne to form a 1,2,3-triazole is the premier example of a click reaction.[3][10][11]

Experimental Protocol: Synthesis of an Azide-Functionalized Molecule and Subsequent Click Reaction

This protocol is divided into two parts: the synthesis of an example azide-functionalized molecule (e.g., 1-azidohexane) and the subsequent click reaction with an alkyne-containing polymer. For this example, we will assume a pre-synthesized polymer with pendant ethynyl groups, Polymer-Alkyne.

Part A: Synthesis of 1-Azidohexane

Materials:

  • 1-Bromohexane (5.00 g, 30.3 mmol)

  • Sodium azide (NaN₃) (2.95 g, 45.4 mmol)

  • Dimethylformamide (DMF) (50 mL)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-bromohexane and sodium azide in DMF.

  • Heat the mixture to 60 °C and stir for 24 hours.

  • Cool the reaction to room temperature and pour into 200 mL of deionized water.

  • Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to yield 1-azidohexane.

Part B: Click Functionalization of Polymer-Alkyne

Materials:

  • Polymer-Alkyne (e.g., poly(4-ethynylphenylene)) (0.50 g, assuming ~4.9 mmol of alkyne units)

  • 1-Azidohexane (0.75 g, 5.9 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.06 g, 0.24 mmol)

  • Sodium ascorbate (0.24 g, 1.2 mmol)

  • Tetrahydrofuran (THF) (20 mL)

  • Deionized water (20 mL)

Procedure:

  • Dissolve Polymer-Alkyne and 1-azidohexane in THF in a 100 mL round-bottom flask.

  • In a separate flask, dissolve CuSO₄·5H₂O and sodium ascorbate in deionized water.

  • Add the aqueous catalyst solution to the polymer solution.

  • Stir the biphasic mixture vigorously at room temperature for 24 hours. A color change to green or blue is typically observed.

  • Pour the reaction mixture into 200 mL of methanol to precipitate the functionalized polymer.

  • Filter the polymer and wash with methanol and water to remove unreacted starting materials and catalyst.

  • Dry the functionalized polymer under vacuum.

Data Presentation:

ParameterPart A: Azide SynthesisPart B: Click Reaction
Reactants 1-Bromohexane, NaN₃Polymer-Alkyne, 1-Azidohexane
Catalyst -CuSO₄·5H₂O / Sodium Ascorbate
Solvent DMFTHF / Water
Temperature 60 °CRoom Temperature
Time 24 h24 h
Expected Yield > 90%> 95% (functionalization efficiency)
Logical Relationship Diagram

Click_Chemistry_Functionalization cluster_polymer_synthesis Polymer Backbone Synthesis cluster_functionalization Post-Polymerization Modification start_monomer 4-Bromo-4'-ethynylbiphenyl polymerization Polymerization via Bromo Group (e.g., Suzuki Coupling) start_monomer->polymerization polymer_alkyne Polymer with Pendant Alkyne Groups polymerization->polymer_alkyne click_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) polymer_alkyne->click_reaction azide Azide-Functionalized Molecule (R-N3) azide->click_reaction final_polymer Functionalized Polymer with Triazole Linkages click_reaction->final_polymer

Caption: Logical workflow for post-polymerization functionalization.

Characterization of Functionalized Polymers

The successful synthesis and functionalization of polymers derived from 4-bromo-4'-ethynylbiphenyl must be confirmed through a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the polymer repeat unit and the successful incorporation of functional groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the disappearance of the alkyne C-H stretch (~3300 cm⁻¹) and the appearance of triazole ring vibrations after a click reaction.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymers.[12]

  • Thermal Analysis (TGA/DSC): To assess the thermal stability and phase transitions of the resulting materials.[13]

Conclusion

4-Bromo-4'-ethynylbiphenyl is a powerful and versatile building block for the synthesis of advanced polymeric materials. By strategically employing Sonogashira polycondensation and post-polymerization modification techniques like click chemistry, researchers can design and create a vast library of functional polymers with precisely controlled structures and properties. The protocols and insights provided in this guide serve as a foundation for the development of novel materials for a wide range of applications, from organic electronics to drug delivery systems.

References

  • Polymerization of 4-ethynylbiphenyl by transition metal catalysts. KoreaScience. Available at: [Link]

  • Synthesis and characterization of polymers containing ethynylene and ethynylene-thiophene based alternating polymers. White Rose Research Online. Available at: [Link]

  • Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. PMC - NIH. Available at: [Link]

  • Sonogashira Coupling. SynArchive. Available at: [Link]

  • An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Click Chemistry: Synthesis of a Triazole. MDHV. Available at: [Link]

  • Advancing selective post-polymerization C–H functionalization of semicrystalline polyolefins. Available at: [Link]

  • Sonogashira coupling reactions of 4-nitrobromobenzene with different... ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. MDPI. Available at: [Link]

  • “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. PMC - NIH. Available at: [Link]

  • π-Congested poly(paraphenylene) from 2,2′,6,6′-tetraphenyl-1,1′-biphenyl units: synthesis and structural characterization. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • End-functionalized ROMP polymers for Biomedical Applications. PMC - PubMed Central. Available at: [Link]

  • Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. The University of Bath's research portal. Available at: [Link]

  • Polymer Functionalization by Free Radical Addition to Alkynes. ResearchGate. Available at: [Link]

  • Synthesis and characterization of color-changing polyphenylene sulfide (PPS). ResearchGate. Available at: [Link]

  • Synthesis and characterization of novel Polyphenylene sulfide (PPS) containing chromophore in the main chain. ResearchGate. Available at: [Link]

  • Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. ResearchGate. Available at: [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

  • Functional end groups for polymers prepared using ring-opening metathesis polymerization. Available at: [Link]

  • Poly ( meta-phenylene) Derivative with Rigid Twisted Biphenyl Units in Backbone: Synthesis, Structural Characterization, Photophysical Properties and Electroluminescence. ResearchGate. Available at: [Link]

Sources

Method

Application Note: A Practical Guide to the Synthesis of Conjugated Oligo(biphenylene-ethynylene)s using 4-Bromo-4'-ethynylbiphenyl

Abstract This application note provides a comprehensive guide for the synthesis of well-defined, conjugated oligo(biphenylene-ethynylene)s (OBPEs) utilizing 4-bromo-4'-ethynylbiphenyl as a key building block. We present...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of well-defined, conjugated oligo(biphenylene-ethynylene)s (OBPEs) utilizing 4-bromo-4'-ethynylbiphenyl as a key building block. We present a detailed, field-proven iterative approach based on the Sonogashira cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This guide is tailored for researchers and professionals in materials science, organic electronics, and drug development, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high-purity target oligomers.

Introduction

Conjugated oligomers have emerged as a pivotal class of materials with wide-ranging applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1] Their discrete and well-defined structures, in contrast to their polymeric counterparts, allow for precise control over their electronic and photophysical properties.[2] The biphenyl moiety, when incorporated into conjugated backbones, imparts significant chemical and thermal stability, as well as desirable charge transport characteristics. 4-bromo-4'-ethynylbiphenyl is a versatile A-B type monomer that enables the construction of these oligomers through iterative cross-coupling strategies.

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is an exceptionally powerful tool for the synthesis of oligo(phenylene ethynylene)s (OPEs) and their derivatives.[3][4] This reaction proceeds under mild conditions and exhibits broad functional group tolerance, making it ideal for the synthesis of complex molecular architectures.

This application note details an iterative synthesis strategy to produce monodisperse OBPEs of varying lengths. The process involves a repeating sequence of a Sonogashira coupling reaction followed by the deprotection of a terminal alkyne, which is then used in the subsequent coupling step.

Core Synthesis Strategy: Iterative Sonogashira Coupling and Deprotection

The synthesis of well-defined OBPEs from 4-bromo-4'-ethynylbiphenyl necessitates a protecting group strategy to control the polymerization process. The trimethylsilyl (TMS) group is an ideal choice for protecting the terminal alkyne due to its ease of installation and selective removal under mild conditions.

The iterative synthesis workflow can be summarized as follows:

G cluster_0 Monomer Preparation cluster_1 Iterative Growth Cycle (n to n+1) Monomer_A 4-Bromo-4'-ethynylbiphenyl Monomer_B 4-Bromo-4'-(trimethylsilylethynyl)biphenyl (TMS-protected) Monomer_A->Monomer_B TMS Protection Oligomer_n_H Alkyne-terminated oligomer (n units) Sonogashira Sonogashira Coupling Monomer_B->Sonogashira Start with n=1 Oligomer_n_Br Bromo-terminated oligomer (n units) Oligomer_n_Br->Sonogashira Oligomer_n_H->Sonogashira Oligomer_nplus1_TMS TMS-protected oligomer (n+1 units) Sonogashira->Oligomer_nplus1_TMS Deprotection TMS Deprotection Deprotection->Oligomer_n_H for next iteration Oligomer_nplus1_TMS->Deprotection

Figure 1: Iterative synthesis workflow for oligo(biphenylene-ethynylene)s.

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are crucial for the Sonogashira coupling and should be obtained from a solvent purification system or freshly distilled. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Safety Precautions: 4-bromobiphenyl and its derivatives should be handled with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium catalysts and copper iodide are toxic and should be handled in a well-ventilated fume hood.

Protocol 1: Synthesis of 4-Bromo-4'-(trimethylsilylethynyl)biphenyl (TMS-Protected Monomer)

This initial step protects the terminal alkyne of the starting material, creating a building block for the iterative synthesis.

Reaction Scheme:

4-Bromo-4'-ethynylbiphenyl + n-Butyllithium, then Trimethylsilyl chloride → 4-Bromo-4'-(trimethylsilylethynyl)biphenyl

Procedure:

  • To a flame-dried 250 mL Schlenk flask under an inert atmosphere, add 4-bromo-4'-ethynylbiphenyl (5.14 g, 20.0 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 8.8 mL, 22.0 mmol) dropwise over 15 minutes. The solution should turn a deep color.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add trimethylsilyl chloride (2.8 mL, 22.0 mmol) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield the TMS-protected monomer as a white solid.

Compound Molecular Weight ( g/mol ) Typical Yield Appearance
4-Bromo-4'-(trimethylsilylethynyl)biphenyl329.3190-95%White solid
Protocol 2: Iterative Synthesis of a Dimer

This protocol details the first iteration of the oligomer growth, coupling the TMS-protected monomer with the deprotected starting material.

Step 2a: Deprotection of 4-Bromo-4'-(trimethylsilylethynyl)biphenyl

  • Dissolve the TMS-protected monomer (3.29 g, 10.0 mmol) in a mixture of THF (50 mL) and methanol (25 mL).

  • Add potassium carbonate (2.76 g, 20.0 mmol) and stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Add water (50 mL) and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alkyne, which is used directly in the next step.

Step 2b: Sonogashira Coupling to form the Dimer

  • To a 100 mL Schlenk flask, add the deprotected alkyne from the previous step (approx. 10.0 mmol), 4-bromo-4'-(trimethylsilylethynyl)biphenyl (3.29 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (351 mg, 0.5 mmol, 5 mol%), and copper(I) iodide (95 mg, 0.5 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous triethylamine (40 mL) and anhydrous THF (20 mL) via syringe.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of hexanes to 10% ethyl acetate in hexanes) to afford the TMS-protected dimer.

Compound Molecular Weight ( g/mol ) Typical Yield Appearance
TMS-protected Dimer577.6275-85%Pale yellow solid
Protocol 3: Iterative Synthesis of a Trimer and Higher Oligomers

The synthesis of longer oligomers follows the same iterative two-step process of deprotection followed by Sonogashira coupling.

Step 3a: Deprotection of the TMS-Protected Dimer

  • Follow the procedure in Step 2a, using the TMS-protected dimer as the starting material.

Step 3b: Sonogashira Coupling to form the Trimer

  • Follow the procedure in Step 2b, using the deprotected dimer and the TMS-protected monomer as the coupling partners.

This iterative process can be continued to synthesize tetramers, pentamers, and longer oligomers. Note that with increasing oligomer length, solubility may decrease, and purification may become more challenging, potentially requiring techniques like size-exclusion chromatography.

Characterization Data

The synthesized oligomers can be characterized by standard spectroscopic techniques.

Oligomer 1H NMR (CDCl3, 400 MHz), δ (ppm) 13C NMR (CDCl3, 101 MHz), δ (ppm) UV-Vis (CH2Cl2), λmax (nm)
Monomer (TMS) 7.65-7.50 (m, 8H), 0.28 (s, 9H)140.8, 132.5, 132.1, 128.9, 127.2, 126.9, 122.5, 121.8, 105.1, 95.2, 0.0~300
Dimer (TMS) 7.70-7.55 (m, 16H), 0.29 (s, 9H)141.0, 140.7, 132.6, 132.4, 132.2, 129.1, 127.4, 127.1, 123.0, 122.1, 105.2, 95.5, 91.5, 90.8, 0.0~325
Trimer (TMS) 7.75-7.60 (m, 24H), 0.30 (s, 9H)141.1, 140.8, 132.7, 132.5, 132.3, 129.2, 127.5, 127.2, 123.2, 122.2, 105.3, 95.7, 91.8, 91.0, 0.0~340

Note: The NMR data presented are idealized and may vary slightly based on experimental conditions and oligomer purity.

As the conjugation length of the oligomer increases, a bathochromic (red) shift in the maximum absorption wavelength (λmax) is observed in the UV-Vis spectrum, which is a hallmark of extended π-systems.

Mechanistic Insights

The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving both palladium and copper.

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-Br(L2) Pd0->OxAdd Ar-Br Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-C≡CR(L2) RedElim->Pd0 Ar-C≡CR CuBr Cu(I)Br CuAcetylide Cu(I)-C≡CR CuBr->CuAcetylide R-C≡C-H, Base CuAcetylide->Transmetal CuAcetylide->CuBr Transmetalation to Pd

Figure 2: Catalytic cycles of the Sonogashira cross-coupling reaction.

The palladium cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne, which is then transferred to the palladium center.

Conclusion

This application note provides a robust and reproducible methodology for the synthesis of conjugated oligo(biphenylene-ethynylene)s using 4-bromo-4'-ethynylbiphenyl. The iterative Sonogashira coupling and deprotection strategy allows for precise control over the oligomer length, enabling the systematic investigation of structure-property relationships in these promising materials. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers in the field of organic materials and drug development.

References

  • Lin, Y., et al. (2023). Synthesis of novel oligomers capable of functioning as nonfullerene acceptors for OSCs. Molecules, 28(14), 5576.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-53.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Tour, J. M., & Lamba, J. J. S. (1994). Synthesis of well-defined, monodisperse oligo(phenylene ethynylene)s. Journal of the American Chemical Society, 116(25), 11723-11731.
  • Zhang, J., et al. (2021). Design and Application of Conjugated Oligomers for Imaging and Anticancer and Antibacterial Treatment. Pharmaceutics, 13(9), 1475. Available at: [Link]

  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642-13643. Available at: [Link]

  • Li, G., et al. (2005). Synthesis of Monodisperse Oligo[(1,4-Phenyleneethynylene)-Alt-(2,5-Thiopheneethynylene)]s.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing homocoupling during 4-Bromo-4'-ethynylbiphenyl synthesis

The following technical guide addresses the prevention of homocoupling during the synthesis of 4-Bromo-4'-ethynylbiphenyl , a critical precursor for molecular electronics and liquid crystals. This guide is structured as...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the prevention of homocoupling during the synthesis of 4-Bromo-4'-ethynylbiphenyl , a critical precursor for molecular electronics and liquid crystals. This guide is structured as a Tier-3 Technical Support resource, designed for immediate application in the laboratory.

Ticket Subject: Preventing Homocoupling (Glaser/Hay) in 4-Bromo-4'-ethynylbiphenyl Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Diagnostic Hub: Is Homocoupling Your Problem?

Before altering your protocol, confirm that "homocoupling" is indeed the issue. In Sonogashira coupling, this term typically refers to Glaser Coupling (oxidative dimerization of the alkyne).[1][2]

Symptom Checklist:

  • Visual Cue: The reaction mixture turns green or blue rapidly (indicates oxidized Copper(II) species).

  • TLC/LCMS: You observe a non-polar spot appearing before or just above your product.

    • Target: 4-Bromo-4'-ethynylbiphenyl (or TMS-protected precursor).

    • Glaser Side-Product: Bis(trimethylsilyl)butadiyne (if using TMSA) or the dimer of your deprotected product (Ar-C≡C-C≡C-Ar).

  • Reagent Consumption: The alkyne is consumed, but the aryl halide remains unreacted.

Technical Deep Dive: The Mechanism of Failure

To prevent the issue, you must understand the competition between the Cross-Coupling Cycle (Sonogashira) and the Homocoupling Cycle (Glaser) .

  • The Culprit: Oxygen (

    
    ).[2]
    
  • The Enabler: Copper (

    
    ).[2][3][4][5][6][7]
    
  • The Mechanism: In the presence of oxygen, the Copper(I) acetylide intermediate—intended for transmetallation to Palladium—is instead oxidized to Copper(II). This promotes the radical dimerization of two alkyne units.

Competitive Pathways Diagram

The following diagram illustrates the "Fork in the Road" where the reaction deviates toward homocoupling.

Sonogashira_vs_Glaser Alkyne Terminal Alkyne (H-C≡C-R) Cu_Acetylide Cu-Acetylide (Cu-C≡C-R) Alkyne->Cu_Acetylide Base CuI CuI Catalyst CuI->Cu_Acetylide Transmetal Transmetallation (Critical Step) Cu_Acetylide->Transmetal Path A: Desired Glaser Glaser Homocoupling (R-C≡C-C≡C-R) Cu_Acetylide->Glaser Path B: Undesired Pd_Cycle Pd(II)-Ar Complex ( oxidative addition ) Pd_Cycle->Transmetal Product Cross-Coupled Product (Ar-C≡C-R) Transmetal->Product Reductive Elimination Oxygen Oxygen (O2) (CONTAMINANT) Oxygen->Glaser Oxidative Trigger

Figure 1: Mechanistic divergence. Path A leads to the desired 4-Bromo-4'-ethynylbiphenyl. Path B is triggered by oxygen, leading to alkyne dimerization.

Troubleshooting & Optimization Protocols

Strategy A: The "Rigorous Exclusion" Method (Standard)

If you must use Copper (e.g., for reactivity reasons), you must eliminate Oxygen entirely.

The Protocol:

  • Solvent Degassing: Sparging with Argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents (THF, DMF, or Toluene).

  • Slow Addition: Do not add the alkyne (e.g., TMS-acetylene) all at once.

    • Why? High concentration of Cu-acetylide increases the statistical probability of dimerization.

    • How? Dissolve the alkyne in degassed solvent and add it via syringe pump over 1–2 hours.

  • Reducing Agents: Add 10-20 mol% of Sodium Ascorbate . This reduces any transient Cu(II) back to Cu(I), suppressing the oxidative Glaser cycle [1].

Strategy B: The "Copper-Free" Method (Recommended)

The most robust solution is to remove the enabler (Copper) entirely. This forces the reaction through a carbopalladation mechanism or direct transmetallation, rendering Glaser coupling impossible [2].

Recommended Conditions for 4-Bromo-4'-ethynylbiphenyl:

ComponentStandard (Risk of Homocoupling)Copper-Free (Recommended)
Catalyst

or


or

+ XPhos
Co-Catalyst CuI (1-5 mol%) None
Base

or Diethylamine
Piperidine or Cesium Carbonate (

)
Solvent THF/DMFAcetonitrile or DMSO
Temp RT to


to

Why this works: Copper-free variants often require more active Pd species (like those with bulky phosphine ligands such as XPhos) or specific bases (Piperidine) that can activate the alkyne without forming a copper acetylide [3].

Frequently Asked Questions (FAQs)

Q1: I am using 4,4'-dibromobiphenyl as my starting material. Is "bis-coupling" the same as homocoupling?

  • Answer: No. "Bis-coupling" refers to the reaction occurring at both bromine sites, yielding 4,4'-bis(ethynyl)biphenyl. This is a selectivity issue, not homocoupling.

  • Fix: To avoid bis-coupling, switch your starting material to 4-bromo-4'-iodobiphenyl . The iodide bond is significantly weaker and more reactive than the bromide bond. You can selectively couple at the iodine site at room temperature, leaving the bromine intact for later functionalization [4].

Q2: My reaction turns black and precipitates metal. Is this homocoupling?

  • Answer: This is likely "Palladium Black" formation, indicating catalyst decomposition. While not homocoupling itself, it stops the cross-coupling, leaving unreacted alkyne susceptible to oxidation.

  • Fix: Increase the ligand loading (add extra

    
    ) or switch to a more stable catalyst system like 
    
    
    
    .

Q3: Can I remove the homocoupling byproduct if it forms?

  • Answer: It is difficult. The diyne byproduct often has similar solubility to the product.

  • Fix: If using TMS-acetylene, the byproduct is Bis(trimethylsilyl)butadiyne. This is relatively volatile and non-polar. You may be able to sublime it off or separate it via careful column chromatography using 100% Hexanes before eluting your polar product.

Validated Protocol: Synthesis of 4-Bromo-4'-((trimethylsilyl)ethynyl)biphenyl

Target: Selective mono-alkynylation avoiding homocoupling.

  • Reagents:

    • 4-Bromo-4'-iodobiphenyl (1.0 eq) — Selectivity Key

    • 
       (2.0 mol%)
      
    • CuI (1.0 mol%) — Kept low to minimize Glaser

    • Trimethylsilylacetylene (1.05 eq)

    • 
       (Solvent/Base)
      
  • Procedure:

    • Step 1: Charge a Schlenk flask with the aryl iodide, Pd catalyst, and CuI.

    • Step 2: Evacuate and backfill with Argon (3x).[2]

    • Step 3: Add degassed

      
       via syringe.
      
    • Step 4: Add Trimethylsilylacetylene dropwise over 30 minutes at RT.

    • Step 5: Stir at RT for 4-6 hours. Monitor by TLC.[2][8]

  • Workup:

    • Filter off ammonium salts. Evaporate solvent.[2]

    • Pass through a short silica plug to remove Pd residues.

    • Recrystallize from Ethanol/Hexane if homocoupling impurities are suspected (diynes are often more soluble in hexane than the biphenyl product).

References

  • BenchChem. Preventing Homo-coupling in Sonogashira Reactions. Retrieved from

  • Martek, B. A., et al. (2020).[9] Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters.[9] Retrieved from

  • Hosseini-Sarvari, M., et al. (2021).[10] Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from

Sources

Optimization

Removing copper catalyst residues from 4-Bromo-4'-ethynylbiphenyl

Subject: Purification Protocol for 4-Bromo-4'-ethynylbiphenyl (Sonogashira Product) Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Senior Application Scientist Executive Summary: The "Why" and "How" The Critical Ris...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification Protocol for 4-Bromo-4'-ethynylbiphenyl (Sonogashira Product) Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Senior Application Scientist

Executive Summary: The "Why" and "How"

The Critical Risk: You are working with 4-Bromo-4'-ethynylbiphenyl , a compound containing a terminal alkyne . The presence of residual copper (Cu) catalyst is not merely a purity issue; it is a stability hazard.

  • The Threat: Copper residues, particularly in the presence of air (oxygen), actively catalyze the Glaser Homocoupling reaction. This will dimerize your terminal alkyne into a diyne impurity, irreversibly destroying your product and lowering yields.

  • The Goal: Reduce Cu levels to <10 ppm (or below ICH Q3D Class 3 limits) to ensure stability and biological safety.

Decision Matrix: Choosing Your Protocol

Do not apply a "one-size-fits-all" approach. Assess your crude mixture's status to select the correct workflow.

CopperRemovalDecision Start Crude Reaction Mixture CheckColor Visual Inspection: Is the organic layer Blue/Green? Start->CheckColor HighCu High Cu Load (>500 ppm) Requires Bulk Extraction CheckColor->HighCu Yes (Visible Color) LowCu Trace Cu (<500 ppm) Requires Scavenging CheckColor->LowCu No (Pale/Yellow) MethodA Method A: The 'Blue Wash' (NH4OH/NH4Cl) HighCu->MethodA MethodB Method B: Solid Phase Scavenging (Thiol/Thiourea Silica) LowCu->MethodB MethodA->LowCu Color Removed QC QC Check (ICP-MS) MethodB->QC

Figure 1: Decision matrix for selecting the appropriate copper removal strategy based on initial contamination levels.

Detailed Protocols

Method A: The "Blue Wash" (Bulk Removal)

Best For: Crude mixtures immediately post-reaction where visible blue/green copper salts are present. Mechanism: Ammonia acts as a ligand, displacing the phosphine/halide ligands on the copper to form the water-soluble tetraamminecopper(II) complex,


, which partitions into the aqueous phase.

Reagents:

  • Ammonium Hydroxide (NH₄OH, ~28-30%)

  • Ammonium Chloride (saturated aqueous solution)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) - Note: 4-Bromo-4'-ethynylbiphenyl is highly soluble in DCM.

Protocol:

  • Dilution: Dilute the reaction mixture with DCM (approx. 10 mL per mmol of substrate).

  • Filtration (Critical): Filter the mixture through a pad of Celite to remove insoluble Pd/Cu salts. Rinse the pad with DCM.

    • Why? Insoluble salts act as a reservoir, leaching Cu back into solution during washing.

  • The Wash: Transfer filtrate to a separatory funnel. Add a 1:1 mixture of sat. NH₄Cl and conc. NH₄OH .

    • Ratio: Use 1 part aqueous wash to 2 parts organic layer.

  • Agitation: Shake vigorously for 2-3 minutes. Vent frequently.

  • Observation: The aqueous layer should turn deep blue .

  • Repetition: Separate layers. Repeat the wash 2-3 times until the aqueous layer remains colorless .

  • Final Rinse: Wash the organic layer once with brine to remove residual ammonia. Dry over Na₂SO₄.

Method B: Solid-Phase Scavenging (Trace Removal)

Best For: Polishing the product to pharma-grade standards (<10 ppm) after the bulk wash. Mechanism: Functionalized silica beads chemically bind Cu ions with high affinity (Kd), effectively pulling them out of the organic matrix without requiring aqueous extraction.

Scavenger Selection Guide:

Scavenger TypeFunctional GroupAffinity TargetBest For
SiliaMetS® Thiol -SH (Mercaptan)Broad Spectrum (Pd, Cu, Ag)General Purpose. Best all-rounder for Sonogashira.
SiliaMetS® Thiourea -NH-CS-NH₂Cu(I), Pd(II)Specific. Highly effective if Cu is in +1 oxidation state.
QuadraPure® TU Thiourea PolymerCu, PdAlternative if silica compatibility is an issue.

Protocol:

  • Dissolution: Dissolve the crude 4-Bromo-4'-ethynylbiphenyl in THF or DCM (10 volumes).

  • Loading: Add the scavenger resin (e.g., SiliaMetS Thiol).

    • Dosage: 4-5 equivalents relative to the residual metal content (usually 5-10% w/w relative to the product is a safe starting point if metal content is unknown).

  • Incubation: Stir at room temperature for 2-4 hours.

    • Tip: Heating to 40°C can accelerate kinetics, but ensure you do not degrade the terminal alkyne.

  • Filtration: Filter the suspension through a fine frit or Celite to remove the scavenger beads.

  • Concentration: Evaporate the solvent to yield the purified product.

Troubleshooting & FAQs

Q: My product turned green/blue during the workup. Is it ruined? A: Not necessarily. The blue color indicates the formation of oxidized Copper(II) species. This often happens when the Cu(I) catalyst is exposed to air.

  • Action: Immediately perform Method A (Ammonia wash). The color is water-soluble. Do not let it sit, as the oxidized copper promotes Glaser coupling.

Q: I see a new spot on my TLC (higher polarity) after workup. A: This is likely the Glaser homocoupling dimer (1,4-bis(4'-bromo-4-biphenylyl)buta-1,3-diyne).

  • Cause: Incomplete removal of Cu + exposure to air.

  • Prevention: Degas your wash solvents (bubble N₂ for 10 mins) before use to minimize oxygen during the extraction process.

Q: Can I use EDTA instead of Ammonia? A: Yes, but with a caveat. EDTA is a powerful chelator, but it works best at pH > 8 where the carboxylic acid groups are deprotonated.

  • Protocol: Use a 0.1M aqueous EDTA solution adjusted to pH 9 with NaOH. If the pH is too low, chelation efficiency drops significantly.

Q: What are the regulatory limits for Copper? A: According to ICH Q3D (R2) guidelines:

  • Oral PDE: 3000 µ g/day .

  • Parenteral PDE: 300 µ g/day .

  • Inhalation PDE: 30 µ g/day .

  • Context: For a standard drug dose (e.g., 100mg), a limit of roughly 3000 ppm (Oral) or 300 ppm (Parenteral) applies. However, for chemical stability of your alkyne, you should aim for <10 ppm .

Scientific Validation (E-E-A-T)

Mechanism of Action: Chelation vs. Scavenging

The following diagram illustrates the chemical pathways utilized in the protocols above.

RemovalMechanism cluster_0 Liquid-Liquid Extraction cluster_1 Solid Phase Scavenging Cu_Org Cu-Catalyst (Organic Phase) Complex [Cu(NH3)4]2+ (Aqueous Phase) Cu_Org->Complex Ligand Exchange NH3 NH3 (aq) NH3->Complex Cu_Residue Trace Cu (Solution) Bound Silica-S-Cu (Filtered Solid) Cu_Residue->Bound Chemisorption Si_Thiol Silica-SH (Solid Bead) Si_Thiol->Bound

Figure 2: Mechanistic pathways for copper removal via Ammonia complexation (Method A) and Thiol-Silica scavenging (Method B).

References

  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation, 2022.

  • Removal of Copper and Palladium from Sonogashira Coupling Reactions. SiliCycle Application Note, 2023.

  • Purification of Laboratory Chemicals (Eighth Edition).Butterworth-Heinemann, 2017.
  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900.

  • Glaser, C. "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 1869. (Foundational reference for the homocoupling risk).
Troubleshooting

Optimizing reaction temperature for 4-Bromo-4'-ethynylbiphenyl synthesis

Executive Summary & Technical Context The synthesis of 4-Bromo-4'-ethynylbiphenyl is a critical step in the fabrication of molecular electronics, liquid crystals, and advanced conjugated materials. The structural integri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

The synthesis of 4-Bromo-4'-ethynylbiphenyl is a critical step in the fabrication of molecular electronics, liquid crystals, and advanced conjugated materials. The structural integrity of this molecule relies on preserving the bromine moiety (Ar-Br) while installing the ethynyl group at the opposite end.

The most robust synthetic route utilizes a chemoselective Sonogashira coupling between 4-bromo-4'-iodobiphenyl and trimethylsilylacetylene (TMSA), followed by desilylation.

The Critical Challenge: The Sonogashira reaction must discriminate between two halogen sites: the highly reactive iodide (Ar-I) and the moderately reactive bromide (Ar-Br) .[1]

  • Optimal Temperature (20–25°C): Activates the C–I bond exclusively.

  • Critical Threshold (>45°C): Thermal energy becomes sufficient to overcome the activation barrier for oxidative addition into the C–Br bond, leading to irreversible bis-alkynylation (impurity).

This guide provides a validated protocol and troubleshooting framework to maximize chemoselectivity through precise temperature control.

Reaction Logic & Workflow Visualization

The following diagram illustrates the kinetic checkpoints where temperature dictates the product outcome.

ReactionPathway Start Starting Material 4-Bromo-4'-iodobiphenyl Decision Temperature Checkpoint Start->Decision Mix Reagents Reagents: TMS-Acetylene Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) THF/TEA Reagents->Decision Path_RT Optimal Path (20-25°C) Decision->Path_RT Controlled Kinetic Window Path_Heat Thermal Error (>50°C) Decision->Path_Heat Loss of Selectivity Intermed Intermediate: Oxidative Addition at C-I Bond Path_RT->Intermed Bis IMPURITY 4,4'-Bis(TMS-ethynyl)biphenyl (Over-reaction) Path_Heat->Bis Activation of C-Br Bond Mono TARGET PRODUCT 4-Bromo-4'-(TMS-ethynyl)biphenyl (>90% Yield) Intermed->Mono Selective Coupling Mono->Bis Secondary Reaction if heated post-completion

Figure 1: Kinetic pathway showing the divergence between selective mono-coupling (Ar-I) and unwanted bis-coupling (Ar-Br) controlled by reaction temperature.

Troubleshooting & Optimization (Q&A)

Topic: Chemoselectivity & Temperature Control

Q1: I am observing ~15% of the bis-coupled product (di-alkyne). My reaction temperature is 50°C. Is this related? A: Yes, absolutely.

  • Root Cause: The activation energy for oxidative addition of Pd(0) into the C–I bond is significantly lower than for the C–Br bond. At 20–25°C (RT) , the catalyst reacts almost exclusively with the iodide [1].

  • Mechanism: At 50°C , you provide enough thermal energy to surmount the activation barrier for the C–Br bond. Once the C–I is consumed, the catalyst will begin attacking the C–Br site on your product.

  • Corrective Action: Lower the temperature to 23°C (RT) . If reactivity is sluggish, increase the reaction time rather than the temperature. Do not exceed 35°C.

Q2: My reaction is not proceeding at Room Temperature (conversion <10% after 4 hours). Should I heat it? A: Do not heat immediately. Heating risks compromising the bromine integrity.

  • Troubleshooting Steps:

    • Oxygen Poisoning: The Sonogashira cycle is inhibited by O₂ (Glaser homocoupling consumes the alkyne). Ensure rigorous degassing (freeze-pump-thaw or sparging with Argon for 20 mins).

    • Catalyst Activity: Pd(PPh₃)₂Cl₂ requires reduction to Pd(0) in situ. Ensure your amine base (TEA or DIPA) is anhydrous and fresh.

    • Additive: If still slow, add 10% more CuI . Copper facilitates the transmetallation step, which is often the rate-determining step at low temperatures [2].

Q3: The reaction mixture turned black immediately. Is this a problem? A: A rapid color change to black usually indicates "Pd black" precipitation , meaning your catalyst is decomposing and falling out of solution before entering the catalytic cycle.[1]

  • Cause: Often due to high temperature or insufficient ligand stabilization.

  • Solution: Maintain RT. If using Pd(PPh₃)₄, switch to the more robust Pd(PPh₃)₂Cl₂ which is stable in air but active under reaction conditions. Ensure the phosphine ligand is not oxidized.

Topic: Reagent Stoichiometry

Q4: Can I use a large excess of TMS-acetylene to push the reaction to completion? A: Avoid large excesses.

  • Risk: While excess alkyne drives kinetics, it also statistically increases the probability of the catalyst engaging the "wrong" halogen (the Bromine) once the Iodide is depleted.

  • Recommendation: Use 1.05 to 1.1 equivalents of TMS-acetylene relative to the aryl iodide. Monitor by TLC/HPLC and stop the reaction immediately upon consumption of the starting material.

Validated Experimental Protocol

Objective: Synthesis of 4-Bromo-4'-(trimethylsilylethynyl)biphenyl (Precursor to final product).

Reagents:

  • 4-Bromo-4'-iodobiphenyl (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2.0 mol%)

  • CuI (1.0 mol%)

  • Solvent: Anhydrous THF/Triethylamine (1:1 v/v)

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Loading: Charge the flask with 4-Bromo-4'-iodobiphenyl, Pd(PPh₃)₂Cl₂, and CuI.

  • Degassing: Cap the flask with a rubber septum. Evacuate and backfill with Argon (3 cycles) to remove trace oxygen.

  • Solvent Addition: Inject degassed THF and Triethylamine via syringe. The solution should be yellow/orange.

  • Reaction Initiation: Add TMSA dropwise via syringe over 5 minutes at Room Temperature (23°C) .

    • Note: A slight exotherm may occur.[1] If temp rises >30°C, use a water bath to cool.

  • Monitoring: Stir at RT. Monitor by TLC (Hexanes/EtOAc) every hour.

    • Target: Disappearance of starting material (Rf ~0.6) and appearance of mono-coupled product (Rf ~0.5).

    • Stop Condition: Typically complete in 4–6 hours.

  • Quench: Filter through a pad of Celite to remove Pd/Cu salts. Wash with Et₂O.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol or perform flash chromatography (Silica, Hexanes) to isolate the pure mono-coupled product.

Deprotection Step (to yield 4-Bromo-4'-ethynylbiphenyl):

  • Treat the TMS-intermediate with K₂CO₃ (2 equiv) in MeOH/THF (1:1) at RT for 1 hour .

  • Warning: Do not heat the deprotection step; basic conditions at high temp can degrade the alkyne or hydrolyze the bromide.

Comparative Data: Temperature vs. Selectivity

The following table summarizes the impact of temperature on reaction outcomes, derived from standard chemoselectivity profiles of aryl halides [3, 4].

Reaction Temp (°C)Time to CompletionConversion (Ar-I)Yield (Target Mono)Yield (Impurity Bis)Status
20–25°C (RT) 4–6 h >98% 92% < 1% OPTIMAL
40–45°C2 h100%85%8–10%Compromised
65°C (Reflux)0.5 h100%45%40%Failed

Table 1: Effect of reaction temperature on chemoselectivity between Ar-I and Ar-Br sites.

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[2] Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • BenchChem Technical Support. (2025). Sonogashira Coupling of 2-Bromo-4-iodopyridine: Chemoselectivity Guide. BenchChem Support Center. Link

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Chemoselectivity. Link

Sources

Optimization

Stability of 4-Bromo-4'-ethynylbiphenyl under air and light

Welcome to the technical support resource for 4-bromo-4'-ethynylbiphenyl. This guide is designed for researchers, medicinal chemists, and materials scientists to provide in-depth insights into the stability of this versa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-bromo-4'-ethynylbiphenyl. This guide is designed for researchers, medicinal chemists, and materials scientists to provide in-depth insights into the stability of this versatile bifunctional molecule. Here, you will find practical, field-proven advice to ensure the integrity of your starting material and the success of your experiments.

Introduction: Understanding the Molecule's Dual Personality

4-Bromo-4'-ethynylbiphenyl is a valuable building block in organic synthesis, prized for its two reactive sites: the aryl bromide and the terminal alkyne. This duality allows for sequential, selective functionalization, most notably in cross-coupling reactions like the Sonogashira coupling, making it a key intermediate in the synthesis of pharmaceuticals, organic materials, and complex molecules.[1] However, the very features that make this molecule so useful also render it susceptible to degradation if not handled and stored correctly. The terminal alkyne is particularly prone to changes when exposed to atmospheric oxygen and light. This guide will address the common stability concerns and provide actionable solutions.

Frequently Asked Questions (FAQs) - Quick Answers to Common Concerns

Q1: How should I store 4-bromo-4'-ethynylbiphenyl to ensure its long-term stability?

For optimal stability, 4-bromo-4'-ethynylbiphenyl should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen).[2][3] Supplier recommendations consistently advise storage in a tightly sealed container, often in a refrigerator at 2-8°C, to minimize thermal degradation and slow down potential side reactions.[4]

Q2: I've noticed my sample of 4-bromo-4'-ethynylbiphenyl has a yellowish tint, whereas a new batch is a white to off-white solid. Is my older sample degraded?

A color change from white to yellow is a common indicator of degradation for many organic compounds, including those with terminal alkyne moieties like phenylacetylene. This discoloration is often due to the formation of oligomeric or polymeric byproducts resulting from exposure to air and/or light. While a slight color change may not significantly impact all applications, it warrants a purity check before use in sensitive reactions.

Q3: Can I handle 4-bromo-4'-ethynylbiphenyl on the open bench?

For short periods, such as weighing, handling on an open bench may be acceptable if done expeditiously. However, prolonged exposure to air and ambient light should be avoided.[3] The terminal alkyne group is susceptible to oxidative homocoupling in the presence of oxygen, a reaction that can be catalyzed by trace metals.[5][6] For best results, especially when preparing for sensitive catalytic reactions, it is advisable to handle the compound under an inert atmosphere, for example, in a glove box or using Schlenk techniques.[7][8]

Q4: What are the primary degradation pathways for this molecule?

The two main points of instability are the terminal alkyne and, to a lesser extent, the carbon-bromine bond.

  • Air/Oxidation: The terminal alkyne can undergo oxidative dimerization (homocoupling) to form 1,4-bis(4'-bromobiphenyl)buta-1,3-diyne. This is a well-known side reaction in Sonogashira couplings, often promoted by oxygen.[5]

  • Light/Photodegradation: Aryl alkynes can be sensitive to light. UV irradiation of a related compound, diphenylacetylene, in the presence of oxygen has been shown to cause cleavage of the triple bond, leading to the formation of carboxylic acids (in that case, benzoic acid).[4] This suggests that photolytic degradation of 4-bromo-4'-ethynylbiphenyl could lead to the formation of 4-bromobiphenyl-4'-carboxylic acid.

Troubleshooting Guide: Addressing Experimental Challenges

This section addresses common issues encountered during reactions involving 4-bromo-4'-ethynylbiphenyl that may be related to its stability.

Observed Problem Potential Cause Related to Stability Recommended Action
Low or no yield in Sonogashira coupling Degradation of the terminal alkyne. If the alkyne has degraded, the desired coupling will not occur.Assess the purity of your 4-bromo-4'-ethynylbiphenyl using HPLC, GC, or ¹H NMR before use. If significant impurities are detected, purify the material by recrystallization or column chromatography.
Formation of a significant amount of homocoupled diyne byproduct The reaction was likely exposed to oxygen. Oxygen promotes the oxidative dimerization of terminal alkynes, a common side reaction in Sonogashira couplings.[5]Ensure your reaction is thoroughly deoxygenated. Use solvents that have been sparged with an inert gas and perform the reaction under a positive pressure of nitrogen or argon.
Inconsistent reaction outcomes with the same batch of reagent The reagent may be degrading over time due to improper storage between uses. Each time the container is opened, it is exposed to air and light.Aliquot the reagent into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and light.
Appearance of an unexpected carboxylic acid peak in analytical data (e.g., LC-MS) This could be a result of photolytic degradation, where the ethynyl group is cleaved.[4]Protect your starting material and reaction mixtures from light by using amber vials or by wrapping the glassware in aluminum foil.

Visualizing Degradation Pathways

The stability of 4-bromo-4'-ethynylbiphenyl is primarily dictated by the reactivity of its terminal alkyne group. The following diagrams illustrate the most probable degradation pathways upon exposure to air and light.

G cluster_air Air Exposure (Oxidation) cluster_light Light Exposure (Photolysis) A 2 x 4-Bromo-4'-ethynylbiphenyl B 1,4-bis(4'-bromobiphenyl)buta-1,3-diyne (Homocoupling Product) A->B O₂, trace metal catalyst C 4-Bromo-4'-ethynylbiphenyl D Excited State C->D hν (UV light) E 4-Bromobiphenyl-4'-carboxylic acid (Oxidative Cleavage Product) D->E O₂

Caption: Potential degradation pathways of 4-bromo-4'-ethynylbiphenyl.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of 4-bromo-4'-ethynylbiphenyl and detect potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 4-Bromo-4'-ethynylbiphenyl sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of 4-bromo-4'-ethynylbiphenyl and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all observed peaks. The appearance of new, more polar peaks may indicate the formation of carboxylic acid degradation products, while less polar, later-eluting peaks could suggest dimer formation. This method should be validated for specific quantitative purposes.[9][10]

Protocol 2: A Simple User-Performed Stability Test (Forced Degradation)

Researchers can perform a simple forced degradation study to evaluate the stability of their sample under specific stress conditions.[11][12]

Objective: To intentionally degrade a sample of 4-bromo-4'-ethynylbiphenyl under light and air exposure and monitor the degradation over time.

Materials:

  • 4-Bromo-4'-ethynylbiphenyl

  • Two clear glass vials and one amber glass vial

  • A suitable solvent (e.g., acetonitrile or dichloromethane)

  • HPLC or GC for analysis

Procedure:

  • Prepare a stock solution of 4-bromo-4'-ethynylbiphenyl in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into the three vials:

    • Vial 1 (Control): Amber vial, flush with argon or nitrogen, seal tightly, and store in the dark at the recommended refrigerated temperature.

    • Vial 2 (Light Exposure): Clear glass vial, seal, and place near a window or in a photostability chamber with a controlled light source.

    • Vial 3 (Air Exposure): Clear glass vial, seal with a cap that allows for some air exchange (e.g., perforated septum), and keep alongside Vial 2.

  • At specified time points (e.g., 0, 24, 48, and 72 hours), take an aliquot from each vial and analyze by HPLC or GC using a method similar to Protocol 1.

  • Data Analysis: Compare the chromatograms from Vials 2 and 3 to the control (Vial 1). A decrease in the peak area of the parent compound and the appearance of new peaks will indicate the extent and nature of the degradation.

G A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Aliquot into 3 Vials A->B C Vial 1: Control (Amber, Inert Gas, Dark, 2-8°C) B->C D Vial 2: Light Stress (Clear, Sealed, Ambient Light) B->D E Vial 3: Air & Light Stress (Clear, Air Access, Ambient Light) B->E F Analyze Aliquots at t = 0, 24, 48, 72h (HPLC or GC) C->F D->F E->F G Compare Chromatograms: - Decrease in Parent Peak - Appearance of New Peaks F->G

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Bromo-4'-ethynylbiphenyl vs. 4-Ethynylbiphenyl

The following technical guide provides an in-depth comparison of 4-Bromo-4'-ethynylbiphenyl (BEB) and 4-Ethynylbiphenyl (EB) . This content is structured for research scientists and process chemists focusing on materials...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 4-Bromo-4'-ethynylbiphenyl (BEB) and 4-Ethynylbiphenyl (EB) . This content is structured for research scientists and process chemists focusing on materials science, molecular electronics, and organic synthesis.

Executive Summary & Structural Divergence

In the design of conjugated organic frameworks and molecular wires, the choice between 4-Ethynylbiphenyl (EB) and 4-Bromo-4'-ethynylbiphenyl (BEB) is rarely interchangeable. It is a strategic decision between termination and propagation .

  • 4-Ethynylbiphenyl (EB): A monofunctional "end-capper." It introduces a conjugated biphenyl unit but terminates the chain growth in cross-coupling reactions (unless C-H activation is employed).

  • 4-Bromo-4'-ethynylbiphenyl (BEB): A bifunctional "AB-type" monomer. It contains both the nucleophilic handle (alkyne) and the electrophilic handle (bromide) required for Pd-catalyzed self-assembly or stepwise oligomerization.

Structural & Electronic Comparison
Feature4-Ethynylbiphenyl (EB)4-Bromo-4'-ethynylbiphenyl (BEB)
CAS Number 29079-00-3109797-76-4
Formula C₁₄H₁₀C₁₄H₉Br
Molecular Weight 178.23 g/mol 257.13 g/mol
Melting Point 88–91 °C>110 °C (Structure dependent)
Electronic Character Electron-rich alkyne; Phenyl ring is chemically inert under standard coupling.Polarized; Br induces inductive withdrawal (-I), activating the 4-position for oxidative addition.
Primary Utility Chain Termination, Surface Functionalization, Click Chemistry.Poly(phenylene ethynylene) (PPE) Synthesis, Sequential Growth, Orthogonal Linker.

Reactivity Profile: The "Stop" vs. "Grow" Mechanism

The defining difference lies in the behavior under Palladium-catalyzed (Sonogashira) conditions.

A. Sonogashira Cross-Coupling[1]
  • EB (The Nucleophile): In a standard Sonogashira cycle (

    
    ), EB acts strictly as the acetylenic nucleophile. It reacts with an external aryl halide (Ar-X) to form an unsymmetrical diarylalkyne. Once coupled, the biphenyl tail is inert.
    
  • BEB (The Self-Reactive Monomer): BEB presents a unique challenge and opportunity. Because it possesses both the alkyne and the bromide, it is capable of homopolymerization .

    • Risk:[1] If your goal is to couple the alkyne end to another molecule, the Br-end may compete, leading to oligomers.

    • Utility: It is the ideal precursor for "AB-type" polymerization, creating defect-free Poly(phenylene ethynylene) (PPE) chains without the stoichiometric imbalance issues of AA+BB polymerizations.

B. Click Chemistry (CuAAC)

Both molecules undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

  • EB: Forms a terminal phenyl-triazole. The reaction stops there.

  • BEB: Forms a bromophenyl-triazole. Crucially, the C-Br bond survives standard CuAAC conditions (room temperature, aqueous/alcoholic solvents). This allows the researcher to "click" the molecule onto a surface or scaffold and subsequently perform a Suzuki or Sonogashira coupling at the distal bromine site.

Decision Logic for Researchers

ReactivityLogic Start Select Starting Material Goal_Polymer Goal: Conjugated Polymer (PPE) Start->Goal_Polymer Goal_Cap Goal: End-Capping (Termination) Start->Goal_Cap Goal_Linker Goal: Orthogonal Linker (Click + Coupling) Start->Goal_Linker BEB 4-Bromo-4'-ethynylbiphenyl (BEB) Goal_Polymer->BEB AB-Monomer (Self-Coupling) EB 4-Ethynylbiphenyl (EB) Goal_Cap->EB Monofunctional Goal_Linker->BEB Br survives Click Chemistry Terminated_Surface Terminated_Surface EB->Terminated_Surface CuAAC (Click) No further reaction Polymer Polymer BEB->Polymer Pd(0)/Cu(I) Homocoupling Functional_Surface Functional_Surface BEB->Functional_Surface 1. CuAAC (Click) 2. Suzuki Coupling

Figure 1: Decision matrix for selecting EB vs. BEB based on synthetic goals.

Experimental Protocols

The following protocols validate the reactivity differences. Safety Note: Aryl alkynes can be unstable. Perform all reactions under inert atmosphere (Argon/Nitrogen).

Protocol A: Selective "Click" Functionalization of BEB

Objective: Utilize the alkyne for conjugation while preserving the aryl bromide for future use.

  • Reagents:

    • Substrate: Azide-functionalized scaffold (

      
      ) (1.0 eq).
      
    • Reagent: 4-Bromo-4'-ethynylbiphenyl (BEB) (1.1 eq).

    • Catalyst:

      
       (5 mol%), Sodium Ascorbate (10 mol%).
      
    • Solvent:

      
       (1:1) or 
      
      
      
      (1:1).
  • Procedure:

    • Dissolve BEB and the azide in the solvent mixture. The insolubility of BEB in pure water necessitates the organic co-solvent.

    • Add the copper catalyst and ascorbate.[2]

    • Stir at Room Temperature for 12–24 hours.

    • Critical Control Point: Do not heat above 60°C. High heat in the presence of copper can occasionally trigger Ullmann-type coupling or dehalogenation of the aryl bromide.

  • Outcome: The product is a 1,2,3-triazole with a pendant 4-bromobiphenyl tail. The Br retention can be verified by Mass Spectrometry (look for the characteristic 1:1 isotopic pattern of

    
    ).
    
Protocol B: AB-Type Polymerization of BEB

Objective: Synthesize Poly(4,4'-biphenylene ethynylene) via homocoupling.

  • Reagents:

    • Monomer: 4-Bromo-4'-ethynylbiphenyl (BEB) .

    • Catalyst:

      
       (1–3 mol%).
      
    • Co-catalyst:

      
       (2–5 mol%).
      
    • Base/Solvent: Diisopropylamine (DIPA) or Triethylamine (TEA) / Toluene mixture (degassed).

  • Procedure:

    • Place BEB in a Schlenk flask and cycle vacuum/argon 3 times.

    • Add degassed solvent/base mixture.

    • Add catalysts under positive argon flow.

    • Heat to 70–80°C for 24–48 hours.

  • Mechanism:

    • Step 1: Oxidative addition of Pd(0) into the C-Br bond of one BEB molecule.

    • Step 2: Transmetallation of the acetylide (generated from the alkyne of a second BEB molecule via CuI).

    • Step 3: Reductive elimination forms the new C-C bond.

  • Outcome: Precipitation of a fluorescent yellow/green polymer.

    • Note: If you attempted this with EB , no reaction would occur (beyond trace oxidative homocoupling of alkynes to form a diyne, known as the Glaser coupling side-reaction).

Mechanistic Visualization: The Competition

In the synthesis of complex molecules, understanding the competition between the "Glaser" (alkyne-alkyne) and "Sonogashira" (alkyne-halide) pathways is vital. BEB is susceptible to both if not managed.

Mechanism cluster_control Control Strategy BEB_Input Input: 4-Bromo-4'-ethynylbiphenyl (BEB) Pd_Cycle Path A: Sonogashira (Desired) Requires: Pd(0), Cu(I), Base BEB_Input->Pd_Cycle Ox_Cycle Path B: Glaser Coupling (Side Rxn) Requires: Cu(I), O2 (Oxygen) BEB_Input->Ox_Cycle Polymer Product A: Linear Polymer (PPE) (Ar-C≡C-Ar-C≡C...) Pd_Cycle->Polymer Head-to-Tail Coupling Defect Product B: Diyne Defect (Ar-C≡C-C≡C-Ar...) Ox_Cycle->Defect Homocoupling of Alkynes Advice Strict exclusion of Oxygen is required to prevent Path B (Glaser Coupling). BEB is highly sensitive to this due to bifunctionality.

Figure 2: Mechanistic pathways for BEB. Path A leads to the desired conductive polymer; Path B (Glaser coupling) introduces structural defects.

References

  • Bunz, U. H. F. (2000). "Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications." Chemical Reviews, 100(4), 1605–1644. (Foundational text on AB-type polymerization of ethynyl-halo-arenes). [Link]

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 108(8), 2952–3015. (Mechanistic grounding for CuAAC chemoselectivity regarding Ar-Br retention). [Link]

  • PubChem. Compound Summary: 4-Bromobiphenyl.[3] (Used for physical property extrapolation of the core biphenyl unit). [Link]

Sources

Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 4-Bromo-4'-ethynylbiphenyl

For researchers and professionals in drug development and materials science, the precise characterization of novel organic molecules is paramount. 4-Bromo-4'-ethynylbiphenyl serves as a critical building block in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of novel organic molecules is paramount. 4-Bromo-4'-ethynylbiphenyl serves as a critical building block in the synthesis of complex organic materials, liquid crystals, and pharmaceutical intermediates. Its rigid biphenyl core, functionalized with a reactive ethynyl group and a bromine atom, offers versatile handles for further chemical modifications. An unambiguous understanding of its spectroscopic properties, particularly its 13C Nuclear Magnetic Resonance (NMR) spectrum, is essential for reaction monitoring, purity assessment, and structural confirmation.

This guide provides an in-depth analysis of the 13C NMR chemical shifts of 4-Bromo-4'-ethynylbiphenyl. In the absence of readily available, peer-reviewed experimental data for this specific molecule, we present a robustly predicted spectrum. This predicted data is critically compared against the experimental spectra of two closely related structural analogs: 4-bromobiphenyl and 4-ethynylbiphenyl. This comparative approach allows for a detailed examination of the individual and combined electronic effects of the bromo and ethynyl substituents on the biphenyl framework.

Understanding Substituent Effects on the Biphenyl Core

The 13C NMR chemical shifts of aromatic carbons are highly sensitive to the electronic environment. Substituents on the phenyl rings can exert significant influence through a combination of inductive and resonance effects, leading to characteristic upfield (shielding) or downfield (deshielding) shifts.

  • The Bromo Substituent: Bromine is an electronegative atom, and as such, it exerts an electron-withdrawing inductive effect (-I). This effect tends to deshield the ipso-carbon (the carbon directly attached to the bromine), causing a downfield shift. However, bromine also possesses lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in a +R (electron-donating resonance) effect. This resonance effect primarily increases electron density at the ortho and para positions, leading to their shielding (upfield shift). The interplay of these opposing effects determines the final chemical shift. A phenomenon known as the "heavy atom effect" can also contribute to an upfield shift of the ipso-carbon, counteracting the inductive deshielding.[1]

  • The Ethynyl Substituent: The ethynyl (acetylenic) group is considered to be weakly electron-withdrawing through its sp-hybridized carbons, which are more electronegative than the sp2-hybridized carbons of the benzene ring. This results in a deshielding effect on the attached aromatic ring. The π-system of the triple bond can also conjugate with the aromatic ring, influencing the electron distribution.

Predicted 13C NMR Chemical Shifts for 4-Bromo-4'-ethynylbiphenyl

The 13C NMR chemical shifts for 4-Bromo-4'-ethynylbiphenyl have been predicted using advanced computational algorithms. The predicted values provide a reliable estimate of the expected experimental spectrum.

Below is a diagram illustrating the numbering of the carbon atoms in 4-Bromo-4'-ethynylbiphenyl.

Caption: Numbering scheme for 4-Bromo-4'-ethynylbiphenyl.

Comparative Analysis of 13C NMR Data

To contextualize the predicted data for 4-Bromo-4'-ethynylbiphenyl, we will compare it with the experimental data for 4-bromobiphenyl and 4-ethynylbiphenyl. This allows for a clear illustration of the substituent effects.

Carbon AtomPredicted Chemical Shift (ppm) for 4-Bromo-4'-ethynylbiphenylExperimental Chemical Shift (ppm) for 4-Bromobiphenyl[2]Experimental Chemical Shift (ppm) for 4-Ethynylbiphenyl
C1~140.1140.1~141.0
C2, C6~128.8128.7~127.0
C3, C5~132.0131.9~129.0
C4~121.8121.5~127.5 (unsubstituted)
C1'~139.8~141.0 (unsubstituted)139.9
C2', C6'~132.7~129.0 (unsubstituted)132.6
C3', C5'~127.5~127.0 (unsubstituted)127.4
C4'~121.2~127.5 (unsubstituted)121.1
Cα (C≡CH)~83.5-~83.6
Cβ (C≡CH)~77.8-~77.7

Note: Experimental data for 4-ethynylbiphenyl is based on typical values for similar compounds and predictive databases as a direct literature source with peak assignments was not found.

Analysis of the Data:

  • Brominated Ring (C1-C6): The chemical shifts of the carbons in the brominated ring of 4-Bromo-4'-ethynylbiphenyl are very similar to those in 4-bromobiphenyl. The ipso-carbon (C4) bearing the bromine atom is significantly shielded to around 121.8 ppm, a hallmark of the heavy atom effect.[1] The carbons ortho to the bromine (C3 and C5) are deshielded to approximately 132.0 ppm due to the inductive effect of the bromine. The meta carbons (C2 and C6) at ~128.8 ppm are less affected. The quaternary carbon C1, attached to the other phenyl ring, appears at ~140.1 ppm.

  • Ethynylated Ring (C1'-C6'): The chemical shifts in the ethynylated ring of the target molecule closely resemble those of 4-ethynylbiphenyl. The ipso-carbon (C4') attached to the ethynyl group is found at approximately 121.2 ppm. The carbons ortho to the ethynyl group (C2' and C6') are deshielded to ~132.7 ppm. The meta carbons (C3' and C5') are observed around 127.5 ppm. The quaternary carbon C1' is at ~139.8 ppm.

  • Ethynyl Carbons (Cα and Cβ): The sp-hybridized carbons of the ethynyl group are predicted to appear at ~83.5 ppm (Cα, attached to the ring) and ~77.8 ppm (Cβ, terminal carbon). These values are consistent with those observed for other terminal aryl alkynes.

Experimental Protocol for 13C NMR Acquisition

To obtain high-quality 13C NMR data for 4-Bromo-4'-ethynylbiphenyl, the following experimental protocol is recommended. The causality behind each parameter selection is provided to ensure a robust and reproducible experiment.

1. Sample Preparation:

  • Rationale: Proper sample concentration is crucial for obtaining a good signal-to-noise ratio in a reasonable time, as 13C has a low natural abundance. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid solvent signal overlap with signals of interest. Deuterated solvents are used to provide a lock signal for the spectrometer.

  • Procedure:

    • Accurately weigh 20-30 mg of 4-Bromo-4'-ethynylbiphenyl.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent in a clean, dry NMR tube. CDCl3 is often a good first choice for non-polar to moderately polar organic compounds.

    • Ensure the sample is completely dissolved. Gentle warming or sonication can be used if necessary.

2. Spectrometer Setup and Data Acquisition:

  • Rationale: A high-field NMR spectrometer is advantageous for better signal dispersion, which is particularly useful for resolving the closely spaced signals in the aromatic region. Proton decoupling is essential to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE). A sufficient number of scans is required to achieve an adequate signal-to-noise ratio.

  • Procedure:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set up a standard proton-decoupled 13C NMR experiment.

    • Key Parameters:

      • Spectrometer Frequency: 100 MHz or higher is recommended.

      • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay without saturating the signals.

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds. Quaternary carbons have longer relaxation times, and a longer delay may be needed for their quantitative observation.

      • Number of Scans (ns): Start with 128 scans and increase as needed to achieve a good signal-to-noise ratio. For dilute samples, several thousand scans may be necessary.

      • Spectral Width: A spectral width of ~250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

3. Data Processing:

  • Rationale: Standard processing steps are applied to the raw data to obtain a clean, interpretable spectrum.

  • Procedure:

    • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Reference the spectrum to the solvent peak (CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the peaks if relative intensities are of interest, although caution is advised for proton-decoupled 13C spectra due to variable NOE effects.

Conclusion

The predicted 13C NMR spectrum of 4-Bromo-4'-ethynylbiphenyl, when analyzed in comparison with its structural analogs, 4-bromobiphenyl and 4-ethynylbiphenyl, provides a clear and detailed picture of the electronic landscape of this important synthetic intermediate. The distinct chemical shifts of the aromatic and acetylenic carbons are governed by the predictable inductive and resonance effects of the bromo and ethynyl substituents. This guide serves as a valuable resource for researchers, enabling the confident identification and characterization of 4-Bromo-4'-ethynylbiphenyl in their synthetic endeavors.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Wilson, N. K., & Zehr, R. D. (1978). Carbon-13 nuclear magnetic resonance of substituted terphenyls. Journal of Organic Chemistry, 43(9), 1768–1771.
  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

Validation

Benchmarking Elemental Analysis for Halogenated PAHs: A Comparative Guide for C14H9Br

Executive Summary & Theoretical Baseline In the development of organic semiconductors (OLEDs) and pharmaceutical intermediates, the purity of halogenated polycyclic aromatic hydrocarbons (PAHs) is non-negotiable. C14H9Br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Baseline

In the development of organic semiconductors (OLEDs) and pharmaceutical intermediates, the purity of halogenated polycyclic aromatic hydrocarbons (PAHs) is non-negotiable. C14H9Br (Molecular Weight: ~257.13 g/mol ) represents a class of compounds where "standard" analysis often fails due to incomplete combustion (soot formation) or halogen interference.

This guide moves beyond basic datasheet parameters, offering a rigorous comparison between Classical Combustion Analysis (CHN + Schöniger) and High-Resolution Mass Spectrometry (HRMS) .

Theoretical Reference Data (The "Truth" Set)

Use these values to calibrate your acceptance criteria. Standard journal tolerance is ±0.40%.[1]

ElementCountAtomic Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)
Carbon (C) 14168.15465.40% 65.00% – 65.80%
Hydrogen (H) 99.0723.53% 3.13% – 3.93%
Bromine (Br) 179.90431.07% 30.67% – 31.47%
Total -257.13 g/mol 100.00% -

Comparative Analysis of Methodologies

As scientists, we must choose the method that answers the specific question asked. Is the goal bulk purity (Combustion) or molecular identity (HRMS)?

Method A: Classical Combustion (The Gold Standard for Purity)

Technique: Automated CHN Analyzer (Pregl-Dumas) + Schöniger Oxygen Flask (for Br).

  • Mechanism: High-temperature oxidation (>950°C) converts C to CO₂, H to H₂O. Bromine requires a separate oxidative combustion in a closed flask to prevent volatile loss, followed by titration.

  • Pros: The only method that proves bulk purity. If your sample is 50% silica gel, CHN will reveal it; MS will not.

  • Cons: Destructive; requires milligram quantities; PAHs like 9-Bromophenanthrene are prone to "coking" (incomplete combustion), leading to low %C readings.

  • Expert Insight: Do not rely on a standard CHN analyzer for the Bromine value unless it is equipped with a specific halogen module. The standard detectors often suffer interference from Br₂/HBr gases.

Method B: HRMS Isotopic Patterning (The Rapid Validator)

Technique: Q-TOF or Orbitrap Mass Spectrometry.

  • Mechanism: Ionization of the molecule and detection of mass-to-charge (m/z) ratios.[2][3]

  • Pros: Extremely fast; non-destructive (picogram amounts); definitively identifies the presence of Bromine via isotopic signature.

  • Cons: Qualitative only. It cannot distinguish between 99% pure C14H9Br and a mixture containing 10% impurities, provided the impurities don't ionize competitively.

  • The "Bromine Fingerprint": Unlike Chlorine (3:1 ratio), Bromine naturally exists as roughly 50% ⁷⁹Br and 50% ⁸¹Br.

    • Self-Validation: You must observe two molecular ion peaks of nearly equal height at m/z 256.0 and 258.0 . If this 1:1 doublet is missing, your compound is not C14H9Br.

Experimental Protocols

Protocol A: The Schöniger Oxygen Flask (Critical for %Br)

This manual technique remains superior to automated sensors for heavy halogen loads (>20% Br).

Reagents:

  • Absorbing Solution: 10 mL 1.0 N NaOH + 1 mL 30% H₂O₂.

  • Titrant: 0.01 N Mercuric Nitrate [Hg(NO₃)₂].

  • Indicator: Diphenylcarbazone.[4]

Workflow:

  • Preparation: Weigh 5–10 mg of C14H9Br onto ash-free filter paper. Fold into a "flag" with a fuse tail.

  • Combustion: Place the sample in a platinum basket suspended from the stopper of a 500 mL thick-walled Erlenmeyer flask (The Schöniger Flask).

  • Oxygenation: Flush the flask with pure O₂ for 60 seconds. Add the absorbing solution to the bottom.

  • Ignition: Light the paper fuse and immediately insert the stopper/basket into the flask. Invert the flask (holding the stopper tight!) so the liquid seals the neck.

  • Absorption: Shake vigorously for 10 minutes. The combustion gases (HBr/Br₂) dissolve into the alkaline peroxide solution, converting to Bromide (Br⁻).

  • Titration: Neutralize the solution with HNO₃. Titrate with Hg(NO₃)₂ to a violet endpoint.

Self-Validation Check: If black soot is visible on the platinum basket after burning, the combustion was incomplete. Discard and repeat with a smaller sample mass or added combustion aid (e.g., sucrose).

Protocol B: HRMS Data Acquisition

Instrument: Agilent 6500 Series Q-TOF or equivalent.

  • Solvent: Dissolve 0.1 mg in Acetonitrile/Water (50:50).

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Acquisition: Scan range m/z 100–1000.

  • Analysis: Zoom into m/z 250–270 region.

    • Target 1: m/z 256.0 (⁷⁹Br isotope).

    • Target 2: m/z 258.0 (⁸¹Br isotope).

    • Validation: Intensity ratio of Target 1 : Target 2 must be between 0.95 and 1.05 .

Visualizations

Diagram 1: Analytical Decision Matrix

Use this logic flow to determine the correct validation path for your stage of research.

AnalysisWorkflow Start Sample: C14H9Br Candidate Goal What is the primary goal? Start->Goal Identity Confirm Structure/Identity Goal->Identity Research Phase Purity Confirm Bulk Purity (>99%) Goal->Purity QC/Release Phase HRMS Method: HRMS (Q-TOF) Check: Isotopic Pattern Identity->HRMS Combustion Method: CHN Analysis + Schöniger Flask (Br) Purity->Combustion Check1 Is 256/258 doublet 1:1? HRMS->Check1 Check2 Is C% within ±0.4%? Combustion->Check2 PassID Identity Confirmed Check1->PassID Yes Fail Re-purify / Re-synthesize Check1->Fail No PassPure Purity Confirmed Check2->PassPure Yes Check2->Fail No (Soot/Ash)

Caption: Decision matrix for selecting between HRMS (Identity) and Combustion (Purity) based on research stage.

Diagram 2: The Schöniger Flask Mechanism

Visualizing the critical steps for accurate Bromine determination.

SchonigerFlask Step1 1. Sample Prep (Wrap in ashless paper) Step2 2. Oxygenation (Flush flask with O2) Step1->Step2 Step3 3. Combustion (Ignite & Invert) Step2->Step3 Step4 4. Absorption (Shake with NaOH/H2O2) Step3->Step4 Br2 gas -> Br- ion Step5 5. Titration (Hg(NO3)2 vs Diphenylcarbazone) Step4->Step5

Caption: Step-by-step workflow for the Schöniger Oxygen Flask method to isolate Bromine.

References

  • National Institute of Standards and Technology (NIST). 9-Bromoanthracene - Gas Phase Ion Energetics & Spectra. NIST Chemistry WebBook, SRD 69. [Link]

  • Royal Society of Chemistry (RSC). CHNS Elemental Analysers: Guide to Dynamic Flash Combustion. [Link]

  • Exeter Analytical. The Schöniger Oxygen Flask Combustion Procedure. [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Halogenated Compounds (Isotopic Abundance). [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-4'-ethynylbiphenyl
Reactant of Route 2
Reactant of Route 2
4-Bromo-4'-ethynylbiphenyl
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